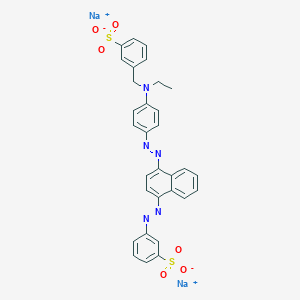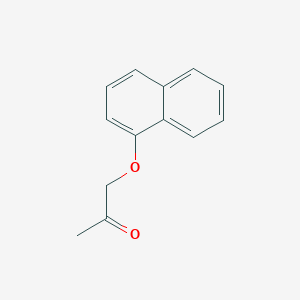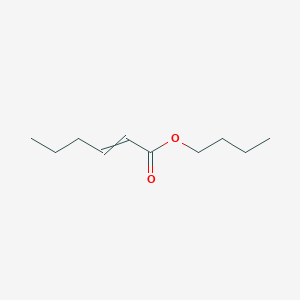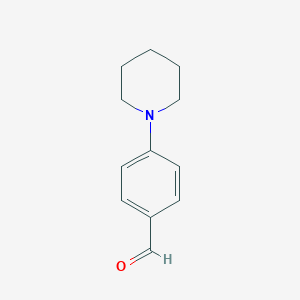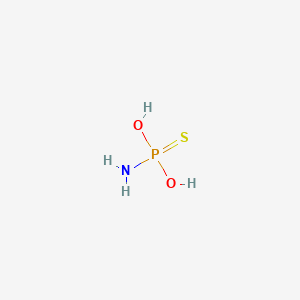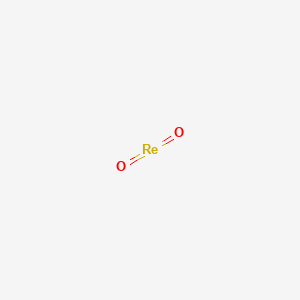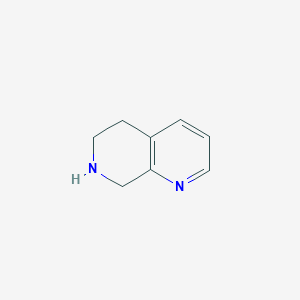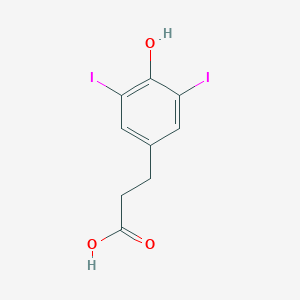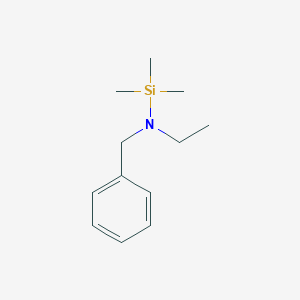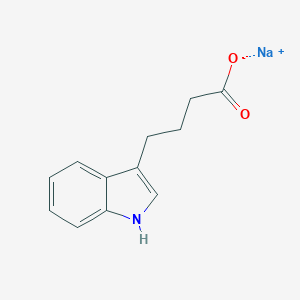
Sodium 4-(1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(1H-indol-3-yl)butanoate is a chemical compound derived from indole, a significant heterocyclic system found in many natural products and drugs.
Mechanism of Action
Target of Action
Sodium 4-(1H-indol-3-yl)butanoate, also known as 1H-Indole-3-butanoic acid monosodium salt, primarily targets the urease enzyme . Urease plays a crucial role in the metabolism of nitrogen-containing compounds by catalyzing the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The compound’s mode of action is competitive, meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s activity, thereby reducing the rate of urea hydrolysis .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. By inhibiting urease, this compound disrupts this cycle, potentially leading to a decrease in the production of ammonia .
Result of Action
The primary result of this compound’s action is the inhibition of urease, leading to a decrease in the production of ammonia from urea . This could have various effects at the molecular and cellular levels, depending on the specific biological context. For example, in certain pathogenic bacteria that rely on urease for survival and virulence, inhibition of this enzyme could lead to a decrease in the bacteria’s ability to cause disease .
Biochemical Analysis
Biochemical Properties
Sodium 4-(1H-indol-3-yl)butanoate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have inhibitory potential against the urease enzyme . The compound was found to inhibit the enzyme competitively, indicating that it likely binds to the active site of the enzyme, preventing its normal substrate from binding .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to have mild cytotoxicity towards cell membranes . This suggests that the compound may influence cell function by interacting with the cell membrane, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it has been found to inhibit the urease enzyme competitively . This suggests that the compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Temporal Effects in Laboratory Settings
It has been found to have mild cytotoxicity towards cell membranes, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other indole compounds, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1H-indol-3-yl)butanoate typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sodium 4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features and biological activities.
4-(1H-indol-3-yl)butanoic acid: The parent compound from which Sodium 4-(1H-indol-3-yl)butanoate is derived.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in various chemical and biological systems .
Properties
IUPAC Name |
sodium;4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDSTGDTZFQGNC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635762 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10265-70-0 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
